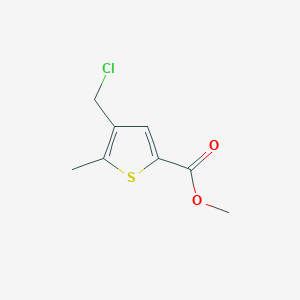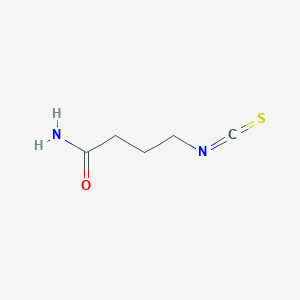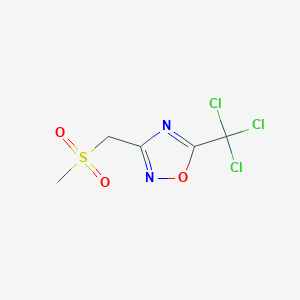
tert-butyl N-(carbamothioylmethyl)-N-ethylcarbamate
Overview
Description
Preparation Methods
The synthesis of tert-butyl (2-amino-2-thioxoethyl)ethylcarbamate typically involves the reaction of tert-butyl carbamate with 2-amino-2-thioxoethanol under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Chemical Reactions Analysis
tert-butyl N-(carbamothioylmethyl)-N-ethylcarbamate undergoes various chemical reactions, including:
Scientific Research Applications
tert-butyl N-(carbamothioylmethyl)-N-ethylcarbamate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-butyl (2-amino-2-thioxoethyl)ethylcarbamate involves its interaction with amino acid transporters. The compound binds to these transporters, inhibiting their function and thereby affecting the transport of amino acids across cell membranes . This inhibition can impact various cellular processes and pathways, making it a valuable tool for studying transporter functions and related biological processes .
Comparison with Similar Compounds
tert-butyl N-(carbamothioylmethyl)-N-ethylcarbamate can be compared with similar compounds such as:
Tert-butyl 2-amino-2-thioxoethylcarbamate: This compound has a similar structure but differs in the position of the tert-butyl group.
Tert-butyl N-(carbamothioylmethyl)carbamate: Another similar compound with variations in the carbamate group.
The uniqueness of tert-butyl (2-amino-2-thioxoethyl)ethylcarbamate lies in its specific ability to inhibit amino acid transporters, which is not commonly observed in other similar compounds .
Properties
IUPAC Name |
tert-butyl N-(2-amino-2-sulfanylideneethyl)-N-ethylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2S/c1-5-11(6-7(10)14)8(12)13-9(2,3)4/h5-6H2,1-4H3,(H2,10,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCAQBVSLRUYKNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=S)N)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl[2-methyl-1-(pyridin-3-yl)propyl]amine](/img/structure/B1523825.png)








![5-Bromo-2-(dimethoxymethyl)furo[2,3-b]pyridine](/img/structure/B1523840.png)



